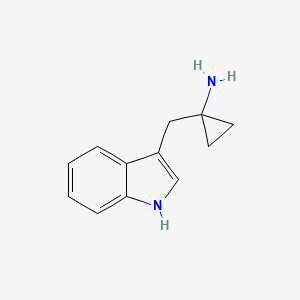
4-(Piperidin-1-yl)pyrimidin-2-carbonsäure
Übersicht
Beschreibung
4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Diese Verbindung wird mit antioxidativen Aktivitäten in Verbindung gebracht, die entscheidend sind, um oxidativen Stress und damit verbundene chronisch-entzündliche Erkrankungen wie Diabetes, Krebs und Herz-Kreislauf-Erkrankungen zu bekämpfen .
Kinase-Inhibition
Es wurde festgestellt, dass sie die PKB-Kinase-Aktivität hemmt, was für die Untersuchung der zellulären Signalübertragung und der Krebsforschung von Bedeutung ist .
Antibakterielle und antivirale Eigenschaften
Pyrimidine, einschließlich Derivate dieser Verbindung, sind bekannt für ihre antibakteriellen und antiviralen Eigenschaften, was sie für die Entwicklung neuer Medikamente wertvoll macht .
ZNS-Depressiva
Der Pyrimidin-Anteil der Verbindung trägt zu ihren ZNS-depressiven Eigenschaften bei, die nützlich sind, um Behandlungen für verschiedene neurologische Erkrankungen zu entwickeln .
Arzneimittelforschung
Der Piperidin-Kern ist eine Schlüsselstruktur in der Arzneimittelforschung, insbesondere für seine antioxidative Wirkung und sein Potenzial zur Entwicklung neuer pharmakologischer Wirkstoffe .
Synthese von Medikamenten
Mehrkomponentenreaktionen (MCRs) unter Beteiligung von Pyrimidinen sind ein effizientes Werkzeug für die Arzneimittelsynthese, was die Rolle dieser Verbindung bei der Entwicklung umweltfreundlicher und kostengünstiger Arzneimittel aufzeigt .
Piperidin-Derivate
Die aktuelle Literatur hebt die Synthese verschiedener Piperidin-Derivate aus Verbindungen wie 4-(Piperidin-1-yl)pyrimidin-2-carbonsäure hervor, die in der medizinischen Chemie wichtig sind .
Behandlung von Krankheiten
Substituierte Derivate dieser Verbindung wurden für die Verwendung bei der Behandlung von Krankheiten offenbart, was ihr therapeutisches Potenzial zeigt .
Wirkmechanismus
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body. They are present in more than twenty classes of pharmaceuticals
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some piperidine derivatives have been found to inhibit certain enzymes or receptor activities .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some piperidine derivatives have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Result of Action
The molecular and cellular effects of piperidine derivatives can vary depending on their specific targets and mode of action. Some piperidine derivatives have been found to have cytotoxic effects on cancer cells .
Biochemische Analyse
Biochemical Properties
4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid on cells are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, for example, this compound has demonstrated antiproliferative effects by inhibiting cell division and inducing apoptosis . It also influences cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation . Additionally, 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid can alter gene expression and cellular metabolism, leading to changes in the overall function of the cell.
Molecular Mechanism
At the molecular level, 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes or receptors, and modulating their activity . This compound can act as an inhibitor or activator, depending on the target molecule. For example, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cells can vary depending on the duration of exposure. Short-term exposure often results in immediate changes in enzyme activity and cell signaling, while long-term exposure can lead to more profound effects on gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid vary with different dosages. Low doses of the compound have been found to exert therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential for adverse effects.
Metabolic Pathways
4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter the levels of specific metabolites within the cell. For instance, it has been shown to affect the pyrimidine metabolism pathway, which is crucial for nucleotide synthesis and energy production .
Transport and Distribution
The transport and distribution of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within the cell can influence its activity and effectiveness. For example, accumulation in the nucleus may enhance its ability to interact with DNA and regulatory proteins .
Subcellular Localization
The subcellular localization of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and apoptosis, or to the nucleus, where it can affect gene expression and DNA repair .
Eigenschaften
IUPAC Name |
4-piperidin-1-ylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWKNQBNTUWFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472394.png)
![2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472395.png)


![1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1472398.png)

